(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride
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Overview
Description
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H9FO4S2 It is known for its unique structural features, which include a sulfonyl fluoride group attached to a thian ring
Preparation Methods
The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride typically involves the reaction of thian-4-ylmethanesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other related compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride has several applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor and its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride include:
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound has a chloride group instead of a fluoride group and exhibits different reactivity and applications.
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: Another related compound with a different ring structure and chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the sulfonyl fluoride group, which makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHKUPVBLSECMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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